Diallyltin dibromide

Vue d'ensemble

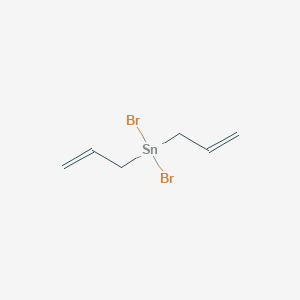

Description

Diallyltin dibromide is an organotin compound with the molecular formula C6H10Br2Sn. It is a colorless to pale yellow liquid that is primarily used in organic synthesis and as a precursor for other organotin compounds. The compound is characterized by the presence of two allyl groups attached to a tin atom, which is also bonded to two bromine atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Diallyltin dibromide can be synthesized through the reaction of allyl bromide with tin powder in the presence of a catalyst. One common method involves refluxing allyl bromide with tin powder in toluene, with a trace amount of water to facilitate the reaction. The reaction proceeds as follows:

2C3H5Br+Sn→(C3H5)2SnBr2

The use of catalysts such as mercuric chloride and organic amines like pyridine can significantly increase the yield of this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the direct synthesis method, where allyl bromide is reacted with metallic tin in the presence of a catalyst. This method is preferred due to its simplicity and high yield.

Analyse Des Réactions Chimiques

Chemical Reactions of Diallyltin Dibromide

This compound participates in various chemical reactions, notably allylation reactions involving carbonyl compounds and imines. The following sections detail these reactions, mechanisms, and products formed.

Allylation of Carbonyl Compounds

This compound has been shown to effectively allylate -ketoaldehydes and functionalized imines. The reactions can yield homoallyl alcohols or conjugated dienes depending on the nature of the substrate and reaction conditions.

-

Mechanism : The allylation mechanism typically involves the formation of a tin-alkyl intermediate that reacts with the carbonyl compound. This process can be influenced by solvent choice and reaction conditions (acidic vs. basic).

-

Reaction Conditions : A study demonstrated that when -ketoaldehydes without aromatic side groups were used, homoallyl alcohols were produced under standard conditions (THF solvent, room temperature) . In contrast, substrates with aromatic groups led to the formation of conjugated dienes when subjected to similar conditions.

Reaction with Imines

The reaction of this compound with various imines has been explored extensively. This reaction generally occurs without the need for additional catalysts.

-

Findings : The study indicated that this compound could allylate hydroxy aryl imines effectively, yielding products without interference from hydroxyl groups .

Table 2: Products from Imines Allylation

| Imine Type | Product Type | Reaction Medium | Yield (%) |

|---|---|---|---|

| Hydroxy Aryl Imines | Allylated Products | Dichloromethane | 68% |

| Non-hydroxy Aryl Imines | No Reaction | Dichloromethane | N/A |

Mechanistic Insights

The mechanistic pathway for the reactions involving this compound typically involves:

-

Formation of a tin-alkyl species as a reactive intermediate.

-

Subsequent nucleophilic attack on the carbonyl carbon or imine nitrogen.

-

The influence of solvent and pH on the reactivity and selectivity of the product formation.

Influence of Solvent and pH

Research indicates that both acidic and basic conditions significantly affect the reaction rates and selectivity:

-

Acidic Conditions : These conditions tend to accelerate the formation of allyltin species, leading to higher yields in shorter reaction times .

-

Basic Conditions : While providing good yields for certain substrates, these conditions may lead to lower diastereoselectivity compared to acidic conditions.

Applications De Recherche Scientifique

Organic Synthesis and Catalysis

Diallyltin dibromide is primarily utilized as a reagent in organic synthesis due to its ability to facilitate various reactions.

1.1. Allylation Reactions

- This compound is often employed in allylation reactions, particularly the Barbier reaction. This reaction allows for the synthesis of alcohols from aldehydes and ketones using allyl halides in the presence of tin reagents. Studies have shown that this method can yield good to excellent results under various conditions, demonstrating its versatility in organic synthesis .

1.2. Electrocatalysis

- The compound has also been explored in electrocatalytic processes which enhance organic synthesis. Research indicates that this compound can act as an effective catalyst for electrochemical transformations, potentially leading to more sustainable synthetic pathways .

Medicinal Chemistry

This compound has been investigated for its biological activities, particularly in the realm of medicinal chemistry.

2.1. Anticancer Activity

- Studies have shown that organotin compounds, including this compound, exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and disruption of cellular signaling pathways .

2.2. Antimicrobial Properties

- The compound has demonstrated antimicrobial activity, making it a candidate for further investigation as an antimicrobial agent. Its efficacy against different bacterial strains suggests potential applications in pharmaceutical formulations .

Environmental Applications

This compound is also recognized for its role in environmental chemistry.

3.1. Biodegradation Studies

- Research has indicated that certain organotin compounds can be degraded by microbial action, which is crucial for understanding their environmental impact and developing bioremediation strategies .

Case Studies and Data Tables

The following table summarizes key findings from various studies on the applications of this compound:

Mécanisme D'action

The mechanism of action of diallyltin dibromide involves its interaction with cellular components, leading to various biological effects. The compound can form bonds with proteins and nucleic acids, disrupting their normal function. In cancer cells, this compound can induce apoptosis (programmed cell death) by interfering with cellular signaling pathways and causing oxidative stress .

Comparaison Avec Des Composés Similaires

Divinyltin Dichloride: Similar to diallyltin dibromide, divinyltin dichloride contains vinyl groups attached to the tin atom. Both compounds are used in the synthesis of polymers and have similar chemical properties.

Dibutyltin Dichloride: This compound contains butyl groups instead of allyl groups. It is also used in organic synthesis and as a stabilizer for PVC.

Uniqueness of this compound: this compound is unique due to the presence of allyl groups, which provide it with distinct reactivity and applications. The compound’s ability to form stable carbon-tin bonds makes it valuable in organic synthesis and polymer chemistry. Additionally, its potential anticancer properties make it a compound of interest in biomedical research .

Activité Biologique

Diallyltin dibromide (DATDB) is an organotin compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article presents a comprehensive overview of the biological activity of DATDB, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its organotin structure, which includes two allyl groups and two bromine atoms attached to a tin atom. The general formula can be represented as . Its unique chemical properties contribute to its biological activity, allowing it to interact with various biological molecules.

Mechanisms of Biological Activity

The biological activity of DATDB is attributed to several mechanisms:

- Antimicrobial Activity : DATDB exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or interfering with metabolic processes.

- Anticancer Properties : Research indicates that DATDB can induce apoptosis in cancer cells. It has been shown to affect cell cycle progression, particularly by causing G0/G1 phase arrest, which inhibits cell proliferation.

- Enzyme Inhibition : DATDB has been reported to inhibit various enzymes, which can alter metabolic pathways in both microbial and mammalian cells.

Antimicrobial Activity

A study demonstrated that DATDB possesses potent antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those for conventional antibiotics, indicating its potential as an alternative antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

| Candida albicans | 15 |

Anticancer Activity

In vitro studies have shown that DATDB can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The compound's IC50 values suggest a strong cytotoxic effect.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 3.5 |

| HT-29 (colon cancer) | 4.2 |

The mechanism of action involves the induction of apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.

Case Studies

- Case Study on Anticancer Efficacy : A recent study evaluated the effects of DATDB on MCF-7 cells. Treatment with DATDB resulted in a significant increase in apoptotic cells as evidenced by flow cytometry analysis. The study concluded that DATDB could serve as a promising candidate for further development as an anticancer agent.

- Agricultural Applications : DATDB has also been investigated for its potential use as a biocide in agriculture. Its effectiveness against plant pathogens suggests that it could be utilized as a safer alternative to conventional pesticides.

Propriétés

IUPAC Name |

dibromo-bis(prop-2-enyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H5.2BrH.Sn/c2*1-3-2;;;/h2*3H,1-2H2;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKVXRKJVMGRRR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[Sn](CC=C)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169672 | |

| Record name | Stannane, diallyldibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17381-88-3 | |

| Record name | Dibromodi-2-propen-1-ylstannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17381-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannane, diallyldibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017381883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diallyltin dibromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221279 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, diallyldibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallyltin dibromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W943KQ82XT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Diallyltin dibromide acts as an allylating agent, transferring its allyl group to an electrophilic substrate, such as an aldehyde or a ketone. Research suggests that in aqueous media, this compound can react directly with carbonyl compounds or first form allyltin(II) bromide, which then acts as the reactive species. [] Competitive experiments indicate that allyltin(II) bromide exhibits higher reactivity than this compound in these reactions. []

A: Yes, this compound has demonstrated efficacy in allylating functionalized imines. [] Similar to its reaction with β-ketoaldehydes lacking aromatic side groups, the reaction with (hydroxy)aryl imines results in the formation of the corresponding homoallylic amines. []

A: Yes, achieving asymmetric allylation is possible by employing chiral auxiliaries. Studies have shown that using chiral diamines [] or monosodium (+)-diethyl tartrate [] in conjunction with this compound enables the synthesis of chiral homoallylic alcohols from achiral aldehydes.

ANone: The molecular formula of this compound is C6H10Br2Sn. Its molecular weight is 364.68 g/mol.

A: Infrared (IR), ultraviolet-visible (UV-Vis), and proton nuclear magnetic resonance (1H NMR) spectroscopy are valuable techniques for characterizing this compound and its derivatives. [] These methods provide information about the functional groups, electronic transitions, and proton environments within the molecule. Additionally, elemental analysis techniques like CHNS analysis and tin analysis are crucial for determining the elemental composition of the compound. []

A: Yes, researchers have investigated the thermal behavior of organotin(IV) thiohydrazone complexes derived from this compound using thermoanalytical techniques like thermogravimetry (TG) and differential thermal analysis (DTA). [] These studies provide insights into the decomposition patterns, thermal stability, and thermodynamic parameters associated with the complexes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.